[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by:
- A 4-butylphenyl substituent at position 4 of the benzothiazine ring, enhancing lipophilicity and steric bulk.
- A 4-methylphenyl methanone group at position 2, which adds moderate hydrophobicity and may influence metabolic stability.
- Molecular formula: C₂₆H₂₅NO₃S.
- Molecular weight: ~431.5 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c1-3-4-7-20-12-16-22(17-13-20)27-18-25(26(28)21-14-10-19(2)11-15-21)31(29,30)24-9-6-5-8-23(24)27/h5-6,8-18H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAYGGMUMPFYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzenesulfonamide, with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aluminum chloride (as a catalyst), butyl chloride, methyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce sulfides.
Scientific Research Applications
4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiazine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Disrupting Cellular Processes: By interfering with key cellular processes, the compound can induce various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
Key analogs identified from the evidence include:
2.1.1. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()
- Molecular formula: C₂₅H₂₃NO₃S.
- Molecular weight : 417.523 g/mol.
- Key differences: Lacks the 4-methyl group on the phenyl methanone moiety. Reduced molecular weight (~14 g/mol lighter) due to the absence of the methyl group. Impact: The phenyl group (vs. 4-methylphenyl) may decrease steric hindrance and slightly reduce lipophilicity (logP difference estimated at ~0.5 units) .
2.1.2. (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
- Molecular formula: C₂₄H₂₀FNO₃S.
- Molecular weight : 421.486 g/mol.
- Key differences :
- Substitution of the 4-butylphenyl group with a 4-methylphenyl on the benzothiazine ring.
- Introduction of a 7-fluoro substituent on the benzothiazine core.
- Impact :
- The 4-methylphenyl group reduces steric bulk compared to 4-butylphenyl.
- Fluorine enhances electronic effects (electron-withdrawing) and may improve metabolic stability .
2.2. Physicochemical and Structural Comparison
Key Observations :
Lipophilicity : The target compound’s 4-butylphenyl group increases logP compared to ’s 4-methylphenyl.
Steric Effects: The 4-methylphenyl methanone in the target compound offers moderate steric hindrance compared to the smaller phenyl group in .
Broader Structural Class Comparisons
- Benzothiadiazinones (): Feature a sulfur-containing heterocycle with sulfonyl groups but differ in ring structure (1,2,4-benzothiadiazine vs. 1,4-benzothiazine). These compounds often exhibit diverse bioactivities, highlighting the importance of the core heterocycle .
- Piperazine-based methanones (): While structurally distinct, these share the methanone motif, underscoring the versatility of ketone-containing pharmacophores in drug design .
Biological Activity
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structural features, including a benzothiazine core and various substituents, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
- Benzothiazine Core : Provides a framework for biological interactions.
- Dioxido Group : Potentially enhances reactivity and interaction with biological targets.
- Substituents : The presence of butyl and methyl groups may influence lipophilicity and binding affinity.
Antimicrobial Properties
Research into similar benzothiazine derivatives has indicated potential antimicrobial activity. For instance, studies have shown that compounds with similar structures exhibit effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Benzothiazine derivatives have been explored for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact mechanism is still under investigation but may involve:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
Anti-inflammatory Effects
Some studies have indicated that benzothiazine compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
The biological activity of 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic processes.
- Receptor Binding : Interaction with specific receptors could alter signaling pathways.
In Vitro Studies
In vitro assays have shown that benzothiazine derivatives can inhibit the growth of various pathogens. For example, a study demonstrated that a related compound reduced bacterial viability by 70% at concentrations of 50 µg/mL.
In Vivo Studies
Limited in vivo studies suggest potential efficacy in animal models for cancer treatment. However, more comprehensive studies are needed to establish therapeutic dosages and safety profiles.
Toxicity and Safety
Preliminary toxicity assessments indicate that while some benzothiazine derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to evaluate the safety profile of 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
